N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide
Description
N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide is a synthetic oxamide derivative featuring a 2,3-dichlorophenyl group and a 3,4,5-trimethoxyphenyl moiety linked via an E-configured imine bridge. Its synthesis likely involves condensation of oxalamide precursors with substituted benzaldehydes, analogous to methods for related hydrazide and triazole derivatives .
Properties
CAS No. |
339222-81-0 |
|---|---|
Molecular Formula |
C18H17Cl2N3O5 |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H17Cl2N3O5/c1-26-13-7-10(8-14(27-2)16(13)28-3)9-21-23-18(25)17(24)22-12-6-4-5-11(19)15(12)20/h4-9H,1-3H3,(H,22,24)(H,23,25)/b21-9+ |
InChI Key |
DCAUSVDLXREYAD-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 439.32 g/mol. The structure features a dichlorophenyl group and a trimethoxyphenyl moiety linked through an imine bond, which is characteristic of many biologically active compounds.
Structural Representation
| Component | Description |
|---|---|
| Dichlorophenyl | A phenyl ring with two chlorine substituents at the 2 and 3 positions. |
| Trimethoxyphenyl | A phenyl ring with three methoxy groups at the 3, 4, and 5 positions. |
| Linkage | An imine bond connecting the two phenyl groups. |
Synthesis
The synthesis of N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide typically involves the condensation reaction between appropriate amines and aldehydes or ketones under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance, in a study assessing its effects on A549 lung cancer cells, various derivatives exhibited IC50 values indicating their potency.
| Compound ID | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 11b | 11.20 | A549 |
| 11c | 15.73 | A549 |
| 13b | 59.61 | A549 |
| 14b | 27.66 | A549 |
The most effective compound in this series was identified as 11b, which exhibited an IC50 value of 11.20 µg/mL, suggesting strong anticancer activity.
The proposed mechanism of action for N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Molecular docking studies suggest that this compound may interact with key proteins involved in cell survival and proliferation.
Other Biological Activities
In addition to its anticancer properties, preliminary evaluations indicate that this compound may possess antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells.
Study on Antioxidant Activity
A recent publication assessed the antioxidant capabilities of several oxadiazole derivatives similar to N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide. The study utilized DPPH radical scavenging assays to evaluate the compounds' effectiveness compared to standard antioxidants like butylated hydroxyanisole (BHA).
Results Summary
- Compounds Tested: Various oxadiazole derivatives.
- Standard Used: BHA.
- Findings: Several derivatives showed moderate antioxidant activity; however, specific data on the compound were not provided directly.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound’s oxamide core and substituents are compared to analogs in Table 1.
Table 1: Structural Comparison of N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide and Analogs
Key Observations :
- The 3,4,5-trimethoxyphenyl group is a common motif in anticancer agents (e.g., combretastatin A-4 derivatives), suggesting shared electronic properties .
- The E-imine configuration in the target compound is analogous to BV38661 , which exhibits intermolecular C-H⋯N/S interactions critical for crystal packing.
Physicochemical Properties
Solubility :
- Combretastatin A-4 derivatives face severe water solubility limitations, necessitating prodrug development (e.g., phosphate salts) . The target compound’s oxamide core may similarly limit solubility, though this depends on substituent polarity.
- Sulfonamide derivatives () and triazole-thiones (BV38661) exhibit moderate solubility due to polar functional groups .
Spectroscopic Data :
- DFT studies on related trimethoxyphenyl compounds (e.g., veratrole, ) reveal strong UV-Vis absorption near 280–320 nm, attributed to π→π* transitions in the methoxy-substituted aryl group .
- IR spectra of analogs (e.g., ) show characteristic C=N stretches at ~1600 cm⁻¹ and C-O (methoxy) peaks at ~1250 cm⁻¹ .
Crystallography :
- BV38661 and 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide () form hydrogen-bonded chains (N-H⋯O, C-H⋯O), suggesting the target compound may adopt similar packing motifs .
Pharmacological Activity
Anticancer Potential:
- Combretastatin A-4 derivatives inhibit tubulin polymerization, with IC₅₀ values in the nanomolar range . The target compound’s trimethoxyphenyl group may confer similar activity, though oxamide’s rigidity could affect binding.
- N′-Benzylidene-3,4,5-trimethoxybenzohydrazide derivatives () show moderate antimicrobial activity (MIC: 8–32 µg/mL), suggesting the trimethoxyphenyl group enhances membrane penetration .
Analgesic Activity :
- Sulfonamide derivatives with dichlorophenyl and trimethoxyphenyl groups () exhibit analgesic effects in murine models (ED₅₀: 10–25 mg/kg), likely via COX inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
